Comparison of hCAXII-IN-1 to hCAXII-IN-5: Reported vs. Unreported Isoform Selectivity
Direct quantitative comparison between hCAXII-IN-1 and the analog hCAXII-IN-5 is not possible due to the absence of published Ki values for the former. However, the data for hCAXII-IN-5 (compound 6o) demonstrates the extreme selectivity achievable within this chemical series, with Ki values of >10,000 nM for hCAI and hCAII, 286.1 nM for hCAIX, and 1.0 nM for hCAXII . This establishes a selectivity window of >10,000-fold for hCAXII over the off-target cytosolic isoforms. Without analogous data for hCAXII-IN-1, it cannot be assumed to possess a comparable selectivity profile, representing a critical knowledge gap for procurement decisions. The lack of quantitative data for hCAXII-IN-1 necessitates an experimental determination of its inhibitory profile before it can be used as a precise tool compound.
| Evidence Dimension | Inhibition constant (Ki) for hCA isoforms I, II, IX, and XII |
|---|---|
| Target Compound Data | Not reported in primary literature or vendor datasheets |
| Comparator Or Baseline | hCAXII-IN-5: Ki (hCAI) >10,000 nM, Ki (hCAII) >10,000 nM, Ki (hCAIX) = 286.1 nM, Ki (hCAXII) = 1.0 nM |
| Quantified Difference | Cannot be calculated due to missing data for target compound |
| Conditions | Stopped-flow CO2 hydrase assay using recombinant human CA isoforms [inferred from common methodology] |
Why This Matters
The >10,000-fold selectivity window demonstrated by hCAXII-IN-5 sets a high benchmark; without data for hCAXII-IN-1, its utility as a selective hCAXII probe cannot be assumed, making it a higher-risk procurement for precise target engagement studies.
